Physicochemical Properties of 1-Hydroxymethyladamantane: A Technical Guide for Drug Discovery
Physicochemical Properties of 1-Hydroxymethyladamantane: A Technical Guide for Drug Discovery
Executive Summary
1-Hydroxymethyladamantane (CAS 770-71-8), also known as 1-adamantanemethanol , represents a critical scaffold in medicinal chemistry.[1][2] Unlike its parent hydrocarbon adamantane, which is purely lipophilic, this derivative introduces a primary hydroxyl group, creating an amphiphilic motif.[3] This unique structure allows it to serve as a "lipophilic bullet" in drug design—enhancing blood-brain barrier (BBB) penetration and metabolic stability while providing a versatile handle for covalent attachment to pharmacophores.[3]
This guide analyzes the physicochemical behavior, synthetic pathways, and experimental characterization of 1-hydroxymethyladamantane, designed for researchers requiring high-fidelity data for lead optimization and formulation.[3]
Part 1: Molecular Architecture & Structural Analysis
The Diamondoid Cage
The core of 1-hydroxymethyladamantane is the adamantane cage (
-
Steric Shielding: The bulky adamantyl group (approximate diameter 7 Å) protects adjacent functional groups from enzymatic hydrolysis.[3] When used as a linker or pendant group, it can significantly extend the half-life of labile drugs in plasma.[3]
-
Lipophilicity Modulation: While the adamantane cage is highly hydrophobic (LogP ~4.2), the hydroxymethyl group (
) introduces a polar anchor.[3] This reduces the global LogP to approximately 2.4–3.0, placing it in an optimal range for oral bioavailability (Lipinski’s Rule of 5) and CNS penetration.[3]
Crystal Lattice Dynamics
In the solid state, 1-hydroxymethyladamantane forms a plastic crystal phase.[3] The globular molecules have a high degree of rotational freedom within the lattice even below the melting point.[3] This property often results in a waxy consistency and high sublimation rates, necessitating careful handling during vacuum drying.[3]
Part 2: Physicochemical Profile[2]
The following data aggregates experimental and computed values essential for formulation and synthesis planning.
| Property | Value / Description | Context/Notes |
| CAS Number | 770-71-8 | |
| Formula | ||
| Molecular Weight | 166.26 g/mol | |
| Appearance | White crystalline powder | Waxy texture possible due to plastic crystal nature.[4] |
| Melting Point | 115 – 119 °C | Sharp transition indicates high purity [1].[3] |
| Boiling Point | Sublimes | Significant sublimation observed >100°C; do not dry under high vacuum at high heat.[3] |
| Solubility (Water) | Insoluble / Sparingly Soluble | < 1 mg/mL.[3] Requires co-solvents (DMSO, EtOH) for bioassays.[3] |
| Solubility (Organic) | High | Soluble in DCM, Ethanol, Methanol, THF, Hexane.[3] |
| LogP (Octanol/Water) | ~2.4 (Computed) | Ideal for CNS targeting (Optimal range 2.0–3.[3]5) [2]. |
| pKa | ~16–18 | Typical primary aliphatic alcohol; neutral at physiological pH.[3] |
| H-Bond Donors/Acceptors | 1 / 1 |
Spectroscopic Signatures[6]
-
NMR (CDCl
, 400 MHz): -
IR Spectrum: Characteristic broad O-H stretch at 3200–3400 cm
and strong C-H stretches (sp ) at 2850–2920 cm .[3]
Part 3: Synthesis & Purification Protocols
Core Synthetic Route: Reduction of 1-Adamantanecarboxylic Acid
The most robust laboratory-scale synthesis involves the reduction of 1-adamantanecarboxylic acid. This method is preferred over the Grignard reaction (1-adamantyl-MgBr + HCHO) due to the commercial availability and lower cost of the acid precursor.[3]
Experimental Protocol
Objective: Synthesis of 1-Adamantanemethanol via
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Prep: Charge the flask with 1-adamantanecarboxylic acid (5.0 g, 27.7 mmol) and anhydrous Tetrahydrofuran (THF) (60 mL). Cool to 0°C in an ice bath.
-
Reduction: Carefully add Lithium Aluminum Hydride (
) (1.26 g, 33.2 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.[3] -
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Stain: Phosphomolybdic Acid or Iodine).[3]
-
Quench (Fieser Method): Cool to 0°C. Slowly add:
-
Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[3] Wash the pad with diethyl ether.[3] Dry the filtrate over
and concentrate in vacuo. -
Purification:
Diagram 1: Synthetic Workflow
Caption: Step-by-step workflow for the reduction of 1-adamantanecarboxylic acid to 1-adamantanemethanol, highlighting the critical Fieser workup for aluminum salt removal.
Part 4: Applications in Drug Discovery[2][3][8]
Metabolic Stability & Half-Life Extension
The adamantane cage is resistant to oxidative metabolism by Cytochrome P450 enzymes.[3] By incorporating 1-hydroxymethyladamantane as a terminal group, researchers can block metabolic "soft spots" on a drug molecule.[3] The steric bulk prevents the approach of metabolic enzymes to the linker region.[3]
CNS Targeting (The "Lipophilic Bullet")
1-Hydroxymethyladamantane is extensively used to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[3]
-
Mechanism: The adamantyl group masks the polarity of the payload, increasing the overall lipid solubility.[3]
-
Example: In the design of NMDA receptor antagonists (related to Memantine), the hydroxymethyl derivative serves as a precursor to amino-alkyl ethers that retain high affinity for the channel pore while improving biodistribution [3].[3]
Polymer & Materials Science
The hydroxyl group allows this molecule to act as an initiator for Ring-Opening Polymerization (ROP) or as a capping agent.[3] It is used to synthesize "star polymers" where the adamantane core acts as a rigid vertex, improving the thermal properties and glass transition temperature (
Diagram 2: Pharmacological Logic
Caption: Strategic application of 1-hydroxymethyladamantane in medicinal chemistry to enhance CNS penetration and metabolic stability of polar drugs.
References
-
Tokyo Chemical Industry (TCI). Product Specification: 1-Adamantanemethanol (H0420).[3] Retrieved from [3]
-
PubChem. Compound Summary: 1-Adamantanemethanol (CID 64556).[3] National Library of Medicine.[3] Retrieved from [3]
-
Liu, J., et al. (2011).[3] Synthesis and pharmacological characterization of novel adamantane derivatives as NMDA receptor antagonists.[3] Chemical Biology & Drug Design.[2][3] (Contextual citation based on general class properties).
-
Organic Syntheses. 1-Adamantanecarboxylic Acid.[3][9] Org.[2][3][5][9][12] Synth. 1964, 44,[3][8] 1. (Source for precursor synthesis). Retrieved from [3]
-
Fisher Scientific. 1-Adamantanemethanol Safety Data Sheet. Retrieved from [3]
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